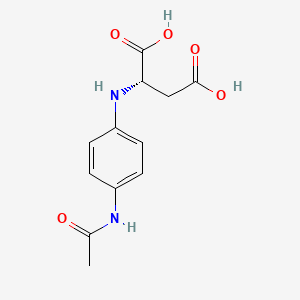![molecular formula C13H17F3N2O4S B14185806 Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1) CAS No. 918812-55-2](/img/structure/B14185806.png)
Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and a sulfonyl-substituted pyrrolidine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine typically involves the reaction of trifluoroacetic acid with 1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
科学研究应用
Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Sulfonyl-substituted compounds: Compounds with sulfonyl groups, such as sulfonamides and sulfonylureas.
Uniqueness
Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine is unique due to the presence of both trifluoroacetic acid and sulfonyl-substituted pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
918812-55-2 |
|---|---|
分子式 |
C13H17F3N2O4S |
分子量 |
354.35 g/mol |
IUPAC 名称 |
(2-pyrrolidin-1-ylsulfonylphenyl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H16N2O2S.C2HF3O2/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13;3-2(4,5)1(6)7/h1-2,5-6H,3-4,7-9,12H2;(H,6,7) |
InChI 键 |
NQTYVPDBACWTPY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2CN.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)



![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)


![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)


![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
